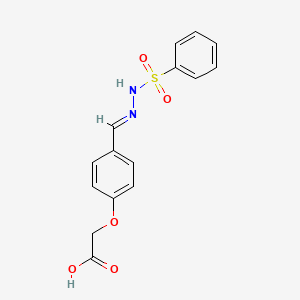![molecular formula C17H15FN4O2S B12011238 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 677767-58-7](/img/structure/B12011238.png)
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、系統名3-エトキシ-4-ヒドロキシフェニルアセトニトリル を持ち、分子式はC10H11NO2 、分子量は約177.2 g/mol です 。これは、多様な生物活性を持つ1,2,4-トリアゾール のクラスに属しています。
2. 製法
合成経路:: この化合物の合成は、適切な触媒の存在下で3-エトキシ-4-ヒドロキシベンズアルデヒド と4-フルオロフェニルヒドラジン を縮合させることから始まります。この反応はイミン中間体を経て進行し、続いて環化してトリアゾール環を形成します。ニトリル基は、シアノ化ステップで導入されます。
反応条件::出発物質: 3-エトキシ-4-ヒドロキシベンズアルデヒド、4-フルオロフェニルヒドラジン
触媒: 酸性または塩基性条件
溶媒: 有機溶媒(例:エタノール、メタノール)
温度: 通常は室温または還流
主な生成物: 4-[(E)-(3-エトキシ-4-ヒドロキシフェニル)メチリデンアミノ]-3-(4-フルオロフェニル)-1H-1,2,4-トリアゾール-5-チオン
工業生産:: 研究室では小規模な合成方法が用いられることが多いですが、工業生産では連続フロープロセスや大規模なバッチ反応が用いられることがあります。反応条件の最適化、精製、収率の向上は、効率的な生産のために不可欠です。
準備方法
Synthetic Routes:: The synthesis of this compound involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, followed by cyclization to form the triazole ring. The nitrile group is introduced through a cyanation step.
Reaction Conditions::Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde, 4-fluorophenylhydrazine
Catalyst: Acidic or basic conditions
Solvent: Organic solvent (e.g., ethanol, methanol)
Temperature: Typically room temperature or reflux
Major Product: 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
Industrial Production:: While research laboratories often use small-scale synthetic methods, industrial production may involve continuous flow processes or large-scale batch reactions. Optimization of reaction conditions, purification, and yield enhancement are critical for efficient production.
化学反応の分析
反応性::
酸化: ヒドロキシ基は酸化されてケトンまたはカルボン酸を形成することができます。
還元: ニトリル基の還元により、対応するアミンが得られます。
置換: ハロゲン化またはその他の置換反応により、フェニル環を修飾することができます。
一般的な試薬: 水素化ホウ素ナトリウム(還元用)、臭素(ハロゲン化用)
主な生成物: 特定の反応条件に基づいた様々な誘導体。
4. 科学研究での応用
この化合物は、以下の用途が見られます。
医薬品化学: 抗菌、抗真菌、または抗がん特性を示す可能性があります。
農業: 潜在的な殺菌剤または殺虫剤として。
材料科学: そのユニークな構造に基づいて機能性材料を設計するために。
科学的研究の応用
This compound finds applications in:
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer properties.
Agriculture: As a potential fungicide or pesticide.
Materials Science: For designing functional materials based on its unique structure.
作用機序
正確なメカニズムは、現在も研究中の課題です。潜在的な分子標的としては、化合物の生物学的効果に関連する酵素、受容体、または細胞経路が挙げられます。
類似化合物との比較
直接的な類似体は存在しませんが、関連する1,2,4-トリアゾールには、アゾール系抗真菌剤 や除草剤 が含まれます。この化合物の特定の置換パターンが、他の化合物とは異なる特徴となっています。
特性
CAS番号 |
677767-58-7 |
|---|---|
分子式 |
C17H15FN4O2S |
分子量 |
358.4 g/mol |
IUPAC名 |
4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15FN4O2S/c1-2-24-15-9-11(3-8-14(15)23)10-19-22-16(20-21-17(22)25)12-4-6-13(18)7-5-12/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+ |
InChIキー |
SBUMXOSEYHJYRI-VXLYETTFSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F)O |
正規SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)


![(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12011208.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)


![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
![[2-methoxy-4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12011256.png)
